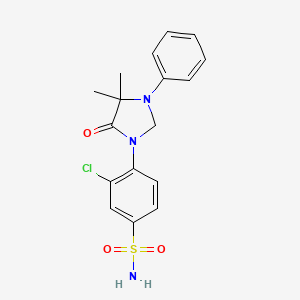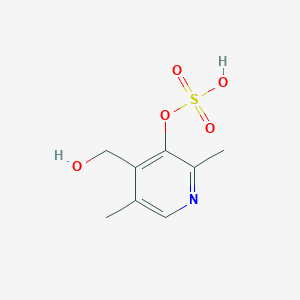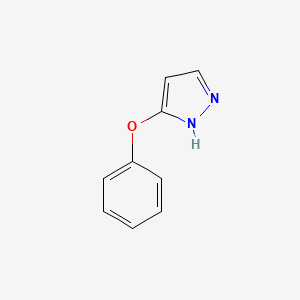
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is a complex organic compound that belongs to the class of indanones Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods:
Cyclization of Electron-Rich 2-Alkyl-1-Ethynylbenzene Derivatives: This method involves the use of TpRuPPh₃(CH₃CN)₂PF₆ as a catalyst in hot toluene.
Palladium-Catalyzed Carbonylative Cyclization: This method uses unsaturated aryl iodides and dienyl triflates, iodides, and bromides.
Nickel-Catalyzed Reductive Cyclization: This method involves the use of nickel as a catalyst to achieve high enantiomeric induction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific application requirements.
化学反応の分析
Types of Reactions
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
1-Indanone: A simpler indanone derivative without the hydroxy and diphenyl groups.
2,3-Dihydro-1H-inden-1-one: Another indanone derivative with different substituents.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with methyl groups instead of phenyl groups.
Uniqueness
3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of hydroxy and diphenyl groups enhances its reactivity and makes it suitable for various scientific and industrial applications.
特性
CAS番号 |
65908-37-4 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC名 |
3-hydroxy-2,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O2/c22-20-17-13-7-8-14-18(17)21(23,16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14,19,23H |
InChIキー |
ZCUHPBBQSHVVCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


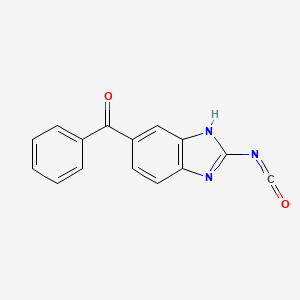
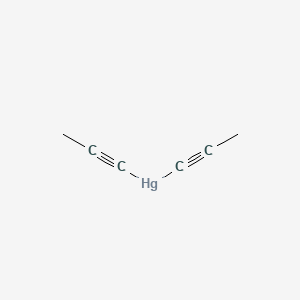



![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

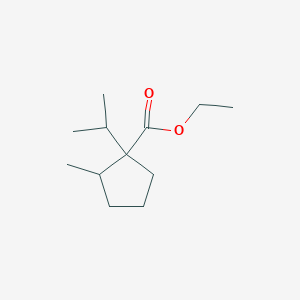
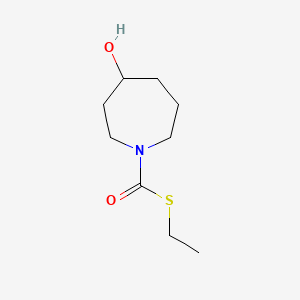
amino}-5'-deoxythymidine](/img/structure/B14480905.png)

